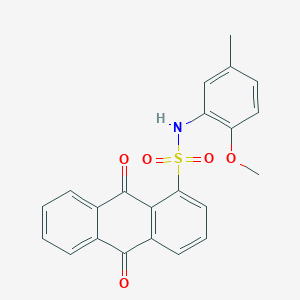![molecular formula C23H22N2O3S3 B280758 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide, also known as BSB, is a chemical compound that has been widely studied for its potential applications in scientific research. BSB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide is complex and involves multiple pathways and targets. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are involved in various cellular processes such as metabolism and DNA replication. This compound has also been shown to modulate the activity of ion channels and receptors, which are involved in the transmission of signals between cells.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of ion channel and receptor activity, and vasodilation. This compound has also been shown to have antioxidant properties, which could have potential applications in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide in lab experiments include its broad range of potential applications, its well-characterized mechanism of action, and its availability for purchase from commercial suppliers. However, there are also limitations to using this compound, including its relatively high cost compared to other research compounds, and the potential for off-target effects due to its complex mechanism of action.
Direcciones Futuras
There are many potential future directions for research involving N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide. One area of interest is the development of more specific and selective this compound derivatives that target specific enzymes or pathways involved in disease processes. Another area of interest is the use of this compound in combination with other compounds or therapies to enhance its efficacy or reduce potential side effects. Additionally, further research is needed to fully elucidate the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of novel therapies for a variety of diseases.
Métodos De Síntesis
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 1,3-benzothiazol-2-ylamine with 4-hydroxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be further purified using techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cell division and survival. In neurobiology, this compound has been studied for its potential to modulate neurotransmitter release and synaptic plasticity, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. In cardiovascular research, this compound has been shown to have vasodilatory effects, which could have potential applications in the treatment of hypertension and other cardiovascular disorders.
Propiedades
Fórmula molecular |
C23H22N2O3S3 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O3S3/c1-13-11-14(2)16(4)22(15(13)3)31(27,28)25-17-9-10-19(26)21(12-17)30-23-24-18-7-5-6-8-20(18)29-23/h5-12,25-26H,1-4H3 |
Clave InChI |
WEDFIRXSDOPUQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)

![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)
![4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)

![4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)
![4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid](/img/structure/B280700.png)
